An In-Depth Technical Guide to the Chemical Properties of Phenoxypropanoic Herbicides: A Focus on Dichlorprop Stereoisomers
An In-Depth Technical Guide to the Chemical Properties of Phenoxypropanoic Herbicides: A Focus on Dichlorprop Stereoisomers
Introduction and Overview
(2S)-2-(2,4-Dichlorophenoxy)propanoic acid is a specific stereoisomer of the chemical compound commonly known as Dichlorprop. Dichlorprop is a selective, systemic herbicide belonging to the chlorophenoxy class of chemicals, structurally similar to 2,4-D.[1] It is primarily utilized for the post-emergence control of annual and perennial broadleaf weeds in various agricultural and non-agricultural settings.[2][3]
A critical aspect of Dichlorprop's chemistry and biological activity is its chirality. The molecule possesses a single asymmetric carbon atom, resulting in two distinct stereoisomers (enantiomers): (R)-2-(2,4-dichlorophenoxy)propanoic acid and (S)-2-(2,4-dichlorophenoxy)propanoic acid.[2] Scientific research has established that only the (R)-enantiomer exhibits significant herbicidal activity.[2][4] Consequently, modern herbicide formulations have shifted from using the racemic mixture (an equal blend of both R and S isomers) to enantiopure products containing only the active (R)-isomer, which is designated as Dichlorprop-P.[1][5] This guide, while addressing the user's query on the (S)-isomer, will focus on the comprehensive chemical properties of Dichlorprop, with a particular emphasis on the commercially significant and biologically active Dichlorprop-P ((R)-isomer).
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, biological interactions, and analytical behavior. The properties of Dichlorprop and its active isomer, Dichlorprop-P, are summarized below.
| Property | Dichlorprop (Racemic Mixture) | Dichlorprop-P ((R)-enantiomer) | Source(s) |
| CAS Number | 120-36-5 | 15165-67-0 | [3][5][6] |
| Molecular Formula | C₉H₈Cl₂O₃ | C₉H₈Cl₂O₃ | [5][6] |
| Molecular Weight | 235.06 g/mol | 235.06 g/mol | [5][6] |
| Appearance | Colorless to yellowish or tan crystalline solid | White solid / Colorless crystals | [2][3][5][6] |
| Melting Point | 113 - 118 °C | 122.1 - 124 °C | [3][4][6][7] |
| Boiling Point | Decomposes before boiling | Decomposes before boiling | [7] |
| Water Solubility | 350 mg/L (at 20°C) | 590 mg/L (at 20°C, pH 7) | [2][4][8] |
| pKa | ~3.10 | ~3.0 | [2][6] |
| Vapor Pressure | 0.01 mPa (at 20°C) | 0.00000046 mmHg | [2][5] |
| LogP (octanol-water) | 3.43 | 2.78 (estimated) | [6][9] |
The low pKa value of approximately 3.1 indicates that Dichlorprop is a moderately strong acid.[2][6] This property is significant because, at neutral environmental pH levels, the molecule will exist almost entirely in its anionic (deprotonated) form.[6] This anionic state generally reduces adsorption to organic carbon and clay in soils compared to neutral counterparts, influencing its mobility in the environment.[6] Its low vapor pressure signifies low volatility, reducing its potential for long-range atmospheric transport.[7]
Synthesis and Stereochemistry
The commercial synthesis of Dichlorprop typically involves the condensation reaction of 2,4-dichlorophenol with an α-chloropropionic acid derivative.[2][10] This process historically produced a racemic mixture of (R)- and (S)-Dichlorprop.
The causality behind modern production methods lies in economic and environmental efficiency. Since the (S)-enantiomer is biologically inactive, its inclusion in the final product represents wasted material and unnecessary environmental load. Therefore, advanced chemical manufacturing focuses on producing the enantiopure Dichlorprop-P. This is achieved through two primary strategies:
-
Chiral Resolution: The racemic mixture is separated into its individual (R) and (S) enantiomers using a resolving agent.
-
Asymmetric Synthesis: The synthesis pathway is specifically designed using chiral catalysts or starting materials to yield predominantly the desired (R)-enantiomer.[2]
A patented synthesis method describes using dimethyl sulfoxide (DMSO) as a solvent to replace water, which reportedly improves the condensation yield to over 90% and reduces the discharge of phenol-containing wastewater.[11]
Caption: Mechanism of action pathway for Dichlorprop-P.
Analytical Methodologies
Accurate quantification of Dichlorprop-P in environmental matrices like soil and water is crucial for regulatory monitoring and research. The primary analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification. [4][6] The choice of method depends on the sample matrix and required sensitivity. For GC analysis, a derivatization step, such as methylation, is typically required to convert the polar carboxylic acid into a more volatile ester, making it suitable for GC separation. [12]Modern methods increasingly favor liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity without the need for derivatization. [13]
Protocol: Quantification of Dichlorprop-P in Soil by LC-MS/MS
This protocol is a representative workflow based on established EPA methodologies. [13]It is a self-validating system through the use of internal standards and quality control samples.
1. Sample Preparation and Extraction:
- Step 1: Weigh 5.0 g of a homogenized soil sample into a 40-mL glass vial.
- Step 2 (Hydrolysis): For samples potentially containing ester forms, add 10 mL of a sodium hydroxide solution and 1 mL of methanol. Heat the sample overnight (≥16 hours) at 85°C to hydrolyze esters to the parent acid.
- Step 3 (Acidification): After cooling, carefully acidify the sample to a pH of ~3 with chilled 15N sulfuric acid. This ensures the Dichlorprop-P is in its neutral, protonated form, which is more efficiently extracted.
- Step 4 (Extraction): Add an appropriate organic solvent mixture (e.g., acetonitrile/methanol). Vortex and sonicate the sample for 20 minutes to ensure thorough extraction of the analyte from the soil matrix. [12] * Step 5 (Cleanup): Centrifuge the sample. Transfer an aliquot of the supernatant to a tube containing anhydrous magnesium sulfate, graphitized carbon black, and aluminum oxide. This step, a form of dispersive solid-phase extraction (d-SPE), removes interfering matrix components like lipids and pigments.
- Step 6: After further centrifugation, transfer a final aliquot of the clean extract into an HPLC vial and dilute with formic acid-fortified water. Add a known concentration of an isotopically labeled internal standard.
2. Instrumental Analysis (LC-MS/MS):
- Step 1 (Chromatography): Inject a 40 µL aliquot onto an HPLC system equipped with a C18 reverse-phase column (e.g., Phenomenex Onyx C18). [13] * Step 2 (Mobile Phase): Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid. The gradient program is designed to separate Dichlorprop-P from other co-extracted compounds. [13] * Step 3 (Mass Spectrometry): Analyze the column eluent using a triple quadrupole mass spectrometer (e.g., Sciex TripleQuad 6500) operating in negative electrospray ionization (ESI) mode. [13] * Step 4 (MRM): Monitor for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure highly selective and sensitive detection of both the target analyte and the internal standard.
3. Data Analysis and Quantification:
- Step 1: Generate a calibration curve by analyzing standards of known concentrations.
- Step 2: Quantify the Dichlorprop-P concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
"Sample" [label="Soil Sample (5g)"];
"Hydrolysis" [label="Hydrolysis (NaOH)\n& Acidification (H₂SO₄)"];
"Extraction" [label="Solvent Extraction\n(ACN/MeOH + Sonication)"];
"Cleanup" [label="Dispersive SPE Cleanup\n(MgSO₄, Carbon, Al₂O₃)"];
"Final_Prep" [label="Add Internal Standard\nDilute for Injection"];
"LCMS" [label="LC-MS/MS Analysis\n(C18 Column, ESI-, MRM)", shape=cylinder, fillcolor="#FBBC05"];
"Quant" [label="Quantification\n(Calibration Curve)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Hydrolysis -> Extraction -> Cleanup -> Final_Prep -> LCMS -> Quant;
}
Caption: Workflow for the analytical determination of Dichlorprop-P.
Toxicological Profile
The toxicological profile of Dichlorprop is essential for assessing its risk to human health and the environment.
| Endpoint | Observation | Source(s) |
| Acute Oral Toxicity | Moderate. LD₅₀ (rat) reported between 344 and 537 mg/kg. | [1][10] |
| Dermal Toxicity | Low. LD₅₀ (rabbit) >2,000 mg/kg. | [14] |
| Irritation | Can cause skin irritation. Considered a severe eye irritant. | [1][5][7][15] |
| Carcinogenicity | IARC: Group 2B ("possibly carcinogenic to humans") for the chlorophenoxy class. U.S. EPA: Classifies Dichlorprop-P as “Not Likely to be Carcinogenic to Humans.” | [1][15] |
Environmental Fate: Dichlorprop-P is generally not persistent in soil or sediment systems. [7]It is considered moderately mobile in soil, a property influenced by its pKa and the resulting anionic form at typical environmental pH. [6][7]Bioaccumulation is not expected. [7]
Conclusion
(2S)-2-(2,4-Dichlorophenoxy)propanoic acid and its enantiomer, Dichlorprop-P, represent a classic example of stereoisomerism dictating biological function. While the (S)-isomer is inactive, the (R)-isomer, Dichlorprop-P, is a potent synthetic auxin herbicide. Its chemical properties, including moderate acidity and water solubility, govern its behavior in analytical procedures and its fate in the environment. A thorough understanding of its synthesis, mechanism of action, and analytical determination is fundamental for professionals in agricultural science, environmental research, and regulatory affairs. The transition from racemic mixtures to enantiopure active ingredients underscores the chemical industry's progress toward more efficient and environmentally considerate products.
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